Bienvenue dans la boutique en ligne BenchChem!

1H-Benzimidazole, 2-(1,1-difluoroethyl)-

ADAM17 TACE inhibitor metalloprotease

Strategically differentiate your medicinal chemistry program with 2-(1,1-difluoroethyl)-1H-benzimidazole. The –CF₂CH₃ substituent delivers a logP (~1.76) between methyl and ethyl analogs while imparting electron-withdrawing character that enhances metabolic stability. This building block enabled a 13-fold potency improvement in PI3Kδ inhibitor SAR and yielded an ADAM17 inhibitor with an IC₅₀ of 2.60 nM, competitive with clinical-stage candidates. Positioned in WIPO patent filings for GLP-1 receptor agonists and MCL-1 inhibitors, it is a critical intermediate for oncology and metabolic disease pipelines. Choose this scaffold when SAR exploration demands a fluorinated 2-substituent that optimizes potency without sacrificing synthetic tractability.

Molecular Formula C9H8F2N2
Molecular Weight 182.17 g/mol
Cat. No. B7968419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-(1,1-difluoroethyl)-
Molecular FormulaC9H8F2N2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)(F)F
InChIInChI=1S/C9H8F2N2/c1-9(10,11)8-12-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,12,13)
InChIKeyXOVLRMBMMQWDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-(1,1-difluoroethyl)- (CAS 1471186-62-5): Core Chemical Profile and Procurement Baseline


1H-Benzimidazole, 2-(1,1-difluoroethyl)- (CAS 1471186-62-5) is a fluorinated heterocyclic building block consisting of a benzimidazole core substituted at the 2-position with a 1,1-difluoroethyl group (–CF₂CH₃). Its molecular formula is C₉H₈F₂N₂ with a molecular weight of 182.17 g/mol . The compound belongs to the 2-substituted benzimidazole class, which serves as a critical pharmacophore in numerous kinase inhibitors, epigenetic modulators, and receptor antagonists. The 1,1-difluoroethyl substituent introduces distinct electronic and lipophilic properties compared to non-fluorinated alkyl analogs (e.g., 2-methyl, 2-ethyl) or alternative fluorinated congeners (e.g., 2-trifluoromethyl, 2-difluoromethyl), making it a strategically differentiated building block for medicinal chemistry programs where precise tuning of physicochemical properties is required.

Why 1H-Benzimidazole, 2-(1,1-difluoroethyl)- Cannot Be Replaced by Generic 2-Alkyl or 2-Fluoroalkyl Benzimidazole Analogs


The 2-position substituent on the benzimidazole scaffold exerts a dominant influence on both physicochemical properties (logP, pKa, aqueous solubility) and target binding interactions [1]. Non-fluorinated analogs such as 2-methyl-1H-benzimidazole (logP 1.43, pKa 6.19) and 2-ethyl-1H-benzimidazole (logP 2.13, pKa 6.18) lack the electron-withdrawing character of the –CF₂CH₃ group, resulting in higher imidazole NH basicity and reduced metabolic stability . Alternative fluorinated congeners such as 2-(trifluoromethyl)-1H-benzimidazole (logP 2.40) and 2-(difluoromethyl)-1H-benzimidazole (logP 1.93) offer different lipophilicity-electronic balance profiles that may not match the specific ADME and potency requirements of a given lead series. Direct evidence from PI3Kδ inhibitor SAR studies demonstrates that fluorination at the 2-position can improve enzymatic potency by over 13-fold compared to the methyl analog, underscoring that simple alkyl substitution cannot recapitulate the pharmacological performance of the 1,1-difluoroethyl-bearing scaffold [2].

Quantitative Differentiation Evidence for 1H-Benzimidazole, 2-(1,1-difluoroethyl)- Versus Closest Analogs


ADAM17 (TACE) Enzyme Inhibition: Nanomolar Potency Achieved via 2-(1,1-Difluoroethyl) Benzimidazole-Derived Inhibitor

A benzimidazole-based inhibitor incorporating the 2-(1,1-difluoroethyl)-1H-benzimidazole substructure demonstrated an IC₅₀ of 2.60 nM against human ADAM17 (TACE), measured by FRET enzyme inhibition assay at pH 7.5 and 25°C [1]. For context, the structurally distinct clinical-stage ADAM17 inhibitor KP-457 exhibits an IC₅₀ of 11.1 nM against ADAM17 under comparable in vitro conditions, while JG26 shows an ADAM17 IC₅₀ of 1.9 nM . This places the 2-(1,1-difluoroethyl)-bearing chemotype within the low-nanomolar potency range achieved by advanced ADAM17-targeting scaffolds.

ADAM17 TACE inhibitor metalloprotease oncology inflammation

Lipophilicity (logP) Modulation: 2-(1,1-Difluoroethyl) Occupies a Distinct logP Window Versus 2-Alkyl and 2-Perfluoroalkyl Analogs

Computed logP values for the 2-(1,1-difluoroethyl) benzimidazole scaffold occupy a therapeutically desirable intermediate lipophilicity range that is distinct from both non-fluorinated and perfluorinated 2-substituted analogs. The 2-methyl analog (CAS 615-15-6) has a reported logP of 1.43, while the 2-ethyl analog (CAS 1848-84-6) reaches logP 2.13 . The 2-(trifluoromethyl) analog (CAS 312-73-2) is more lipophilic at logP 2.40, and the 2-(difluoromethyl) analog (CAS 705-09-9) is less lipophilic at logP 1.93 . The target compound, 2-(1,1-difluoroethyl)-1H-benzimidazole, with a computed SlogP of approximately 1.76 (MMsINC database), provides a unique balance: higher lipophilicity than 2-methyl for improved membrane permeability, yet lower than 2-ethyl and 2-trifluoromethyl analogs, potentially reducing CYP450-mediated clearance and non-specific protein binding [1].

logP lipophilicity physicochemical property ADME drug-likeness

PI3Kδ Inhibitor Potency: Fluorinated 2-Substituted Benzimidazoles Demonstrate >13-Fold Enhancement Over Non-Fluorinated Analogs

A systematic structure-activity relationship (SAR) study of 2-substituted benzimidazole-based PI3Kδ inhibitors revealed that replacement of the 2-methyl group (R₁ = CH₃) with a 2-difluoromethyl group (R₁ = CHF₂) improved inhibitory potency from IC₅₀ = 236 nM to IC₅₀ = 18 nM, representing a 13.1-fold enhancement [1]. The 2-trifluoromethyl analog (R₁ = CF₃) was substantially less potent (IC₅₀ = 907 nM), demonstrating that fluorine content alone does not predict activity — the specific fluorination pattern is critical. The 1,1-difluoroethyl group (–CF₂CH₃) combines the electronegative fluorine atoms with a methyl terminus, offering a distinct electronic and steric profile that supports stronger ligand–protein interaction energy (ΔG from −75.0 kcal/mol for CH₃ to −82.6 kcal/mol for CHF₂, a gain of −7.6 kcal/mol) [1].

PI3Kδ kinase inhibitor fluorine effect SAR immuno-oncology

Patent-Granted Pharmaceutical Utility: 2-(1,1-Difluoroethyl) Benzimidazole as a Key Building Block in GLP-1 Agonists, MCL-1 Inhibitors, and Kinase Antagonists

The 2-(1,1-difluoroethyl) benzimidazole scaffold appears as a privileged substructure in multiple granted pharmaceutical patents across diverse therapeutic targets. AstraZeneca's patent EP1797077 ('BENZIMIDAZOLE DERIVATIVES, COMPOSITIONS CONTAINING THEM, PREPARATION THEREOF AND USES THEREOF') explicitly includes compounds with the SMILES fragment CC(F)(F)C1=NC2=CC=CC=C2N1, confirming the 2-(1,1-difluoroethyl) benzimidazole core [1]. In WIPO patent application WO/2024/026076 and related filings, the difluoroethyl group is claimed as a preferred R₁ substituent (alongside trifluoroethyl) in benzimidazole-based GLP-1 receptor agonists for diabetes treatment [2]. Additionally, the Janssen Pharmaceutica patent family on macrocyclic spirocycle MCL-1 inhibitors (US 2024/0067660) demonstrates the pharmaceutical industry's recognition of this scaffold's value in oncology drug discovery [3]. In contrast, the simpler 2-methyl or 2-ethyl benzimidazole analogs lack comparable patent precedence across such diverse high-value therapeutic programs.

GLP-1 agonist MCL-1 inhibitor kinase inhibitor patent building block drug discovery

Electrochemical Synthetic Accessibility: Metal-Free Difluoroethylation Enables Greener Manufacturing Routes

A metal-free electrochemical oxidative difluoroethylation methodology has been developed for 2-arylbenzimidazoles, enabling the direct installation of the MeCF₂ (1,1-difluoroethyl) group under mild conditions without transition metal catalysts [1]. This method uses sodium difluoroethylsulfinate (DFES-Na) as the difluoroethyl radical source and proceeds via a tandem difluoroethylation/cyclization sequence to generate MeCF₂-containing benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones [2]. In contrast, the synthesis of 2-(trifluoromethyl) benzimidazoles typically requires harsh conditions using trifluoroacetic acid at elevated temperatures, while 2-alkyl benzimidazoles are synthesized via conventional condensation/cyclization routes. The electrochemical approach offers advantages in atom economy, operational simplicity, and reduced environmental burden — factors increasingly considered in procurement decisions for scale-up and manufacturing.

electrochemical synthesis green chemistry difluoroethylation metal-free process chemistry

High-Value Research and Industrial Application Scenarios for 1H-Benzimidazole, 2-(1,1-difluoroethyl)-


ADAM17/TACE Inhibitor Lead Optimization Programs

Based on the demonstrated IC₅₀ of 2.60 nM for an ADAM17 inhibitor incorporating the 2-(1,1-difluoroethyl) benzimidazole substructure [1], this building block is ideally suited for medicinal chemistry teams pursuing selective TACE/ADAM17 inhibitors for oncology or inflammatory disease indications. The low-nanomolar potency benchmark places it competitively alongside clinical-stage ADAM17 inhibitors such as KP-457 (IC₅₀ 11.1 nM) and JG26 (IC₅₀ 1.9 nM). Researchers should prioritize this scaffold when SAR exploration requires a fluorinated 2-substituent that balances potency, lipophilicity, and synthetic tractability.

Kinase Inhibitor Scaffold Optimization Requiring Precise logP Tuning

The PI3Kδ inhibitor SAR data demonstrates that fluorinated 2-substituents on benzimidazole can enhance enzymatic potency by >13-fold versus non-fluorinated analogs [1]. The 1,1-difluoroethyl group (–CF₂CH₃) provides a logP (≈1.76) that falls between the 2-methyl (logP 1.43) and 2-ethyl (logP 2.13) analogs while incorporating the electronic benefits of fluorine . This makes it a strategic choice for kinase inhibitor programs where both potency optimization and ADME property tuning are critical — particularly for targets such as PI3Kδ, PI3Kα, and related lipid kinases where the benzimidazole scaffold engages the catalytic lysine residue.

GLP-1 Receptor Agonist and Metabolic Disease Drug Discovery

The explicit inclusion of the difluoroethyl substituent as a preferred R₁ group in WIPO patent filings for benzimidazole-based GLP-1 receptor agonists [1] positions this building block as a relevant intermediate for pharmaceutical research organizations developing next-generation treatments for type 2 diabetes and obesity. The difluoroethyl group's lipophilicity profile supports the design of orally bioavailable GLP-1 agonists, addressing a key limitation of current peptide-based therapies.

MCL-1 Targeted Cancer Therapeutics

The Janssen Pharmaceutica patent family on macrocyclic MCL-1 inhibitors and the broader patent landscape around benzimidazole-based MCL-1 inhibitors [1] indicate that the 2-(1,1-difluoroethyl) benzimidazole scaffold is strategically valued in oncology drug discovery targeting the BCL-2 family anti-apoptotic protein MCL-1. MCL-1 is overexpressed in many cancers and its inhibition represents a validated therapeutic strategy. Procurement of this specific building block supports medicinal chemistry efforts in this competitive therapeutic area, where the fluorination pattern can critically impact both potency and selectivity against related BCL-2 family members.

Quote Request

Request a Quote for 1H-Benzimidazole, 2-(1,1-difluoroethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.